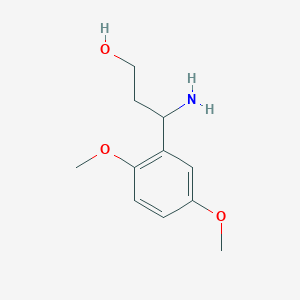

3-Amino-3-(2,5-dimethoxyphenyl)propan-1-ol

Beschreibung

Eigenschaften

Molekularformel |

C11H17NO3 |

|---|---|

Molekulargewicht |

211.26 g/mol |

IUPAC-Name |

3-amino-3-(2,5-dimethoxyphenyl)propan-1-ol |

InChI |

InChI=1S/C11H17NO3/c1-14-8-3-4-11(15-2)9(7-8)10(12)5-6-13/h3-4,7,10,13H,5-6,12H2,1-2H3 |

InChI-Schlüssel |

XVKIIVVSHNAOAI-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C=C1)OC)C(CCO)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2,5-dimethoxyphenyl)propan-1-ol typically involves the reaction of 2,5-dimethoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The hydroxyl group in 3-Amino-3-(2,5-dimethoxyphenyl)propan-1-ol can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The nitro group in the intermediate nitrostyrene can be reduced to an amino group.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in suitable solvents.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of the amino alcohol.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

3-Amino-3-(2,5-dimethoxyphenyl)propan-1-ol is applied across various scientific disciplines.

Chemistry It serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

Biology The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties. Research indicates that 3-Amino-3-(2,5-dimethoxyphenyl)propan-1-ol exhibits potential biological activities, including antimicrobial and antiviral properties. Its mechanism of action appears to involve interactions with specific molecular targets such as enzymes or receptors, which may modulate various biochemical processes.

Medicine There is ongoing research exploring its potential therapeutic applications, particularly in developing new drugs targeting specific biological pathways.

Industry In the industrial sector, this compound is used in synthesizing specialty chemicals and as a building block for more complex molecules.

Organic Synthesis

3-Amino-3-(2,5-dimethoxyphenyl)propan-1-ol is utilized as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

Pharmaceutical Development

The compound has significant pharmacological interest and is primarily recognized for its psychoactive properties. A patent discusses the use of 2-Amino-1-(2,5-dimethoxyphenyl) compounds for enhancing the learning capacity of mammals .

Chemical Reactions Analysis

3-Amino-3-(2,5-dimethoxyphenyl)propan-1-ol participates in several types of chemical reactions:

- Oxidation The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

- Reduction The nitro group in the intermediate nitrostyrene can be reduced to an amino group.

- Substitution The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common reagents and conditions for these reactions include:

- Oxidation Reagents such as potassium permanganate or chromium trioxide can be used.

- Reduction Lithium aluminum hydride or hydrogenation with a palladium catalyst.

- Substitution Nucleophiles like sodium methoxide or sodium ethoxide in suitable solvents.

The major products resulting from these reactions are:

- Oxidation Formation of ketones or aldehydes.

- Reduction Formation of the amino alcohol.

- Substitution Formation of substituted phenyl derivatives.

Wirkmechanismus

The mechanism of action of 3-Amino-3-(2,5-dimethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets are still under investigation, but it is believed to modulate certain biochemical processes through its functional groups .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

Methoxamine (2-Amino-1-(2,5-dimethoxyphenyl)propan-1-ol)

- Molecular Formula: C₁₁H₁₇NO₃ (same as the target compound).

- Key Differences: The amino group is on C2 instead of C3, and the hydroxyl group is on C1.

- Applications : Methoxamine is a sympathomimetic drug used to treat hypotension. Its positional isomerism significantly alters receptor binding compared to the target compound .

3-Amino-3-(2,3-dimethylphenyl)propan-1-ol

Halogenated Analogs

3-Amino-3-(2-chloro-phenyl)propan-1-ol Hydrochloride

Oxygen-Ring Derivatives

3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propan-1-ol

- Molecular Formula: C₁₁H₁₅NO₃.

- Key Differences : Incorporates a fused 1,4-dioxane ring on the aromatic system.

Physical and Chemical Properties Comparison

Biologische Aktivität

3-Amino-3-(2,5-dimethoxyphenyl)propan-1-ol, a compound with significant pharmacological interest, is primarily recognized for its psychoactive properties. This article delves into the biological activities associated with this compound, particularly its interactions with neurotransmitter systems and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 3-Amino-3-(2,5-dimethoxyphenyl)propan-1-ol features an amino group and a dimethoxyphenyl moiety, which contribute to its biological activity. The presence of these functional groups facilitates interactions with various receptors in the central nervous system (CNS).

Interaction with Serotonin Receptors

Research indicates that 3-Amino-3-(2,5-dimethoxyphenyl)propan-1-ol primarily interacts with serotonin receptors, particularly the 5-HT2A receptor. This interaction is crucial for its hallucinogenic effects, which include alterations in mood, perception, and cognition. The modulation of neurotransmitter activity within the CNS is a significant aspect of its psychoactive profile.

Psychoactive Effects

The compound has been historically used in traditional ceremonies, where its psychoactive properties were utilized for spiritual and cultural purposes. Studies have shown that it can induce sensory distortions and altered states of consciousness similar to those produced by other hallucinogens .

Case Studies

- Hallucinogenic Properties : In a comparative study with R-DOM (a known hallucinogen), 3-Amino-3-(2,5-dimethoxyphenyl)propan-1-ol exhibited significant psychotomimetic effects at varying doses. The study highlighted its potential for enhancing learning capacity while minimizing undesirable side effects typically associated with hallucinogens .

- Neurotransmitter Modulation : A recent investigation into the compound's effects on neurotransmitter systems demonstrated that it could modulate dopamine and serotonin levels in vitro. This modulation suggests potential applications in treating mood disorders or other psychiatric conditions .

Comparative Analysis

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 3-Amino-3-(2,5-dimethoxyphenyl)propan-1-ol | Hallucinogenic; interacts with 5-HT2A receptors | Psychoactive; used in traditional ceremonies |

| R-DOM | Hallucinogenic; higher psychotomimetic properties | Standard comparison for psychoactive studies |

| Methoxamine | Alpha-adrenergic agonist; minimal CNS effects | Used primarily for vasoconstriction |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Amino-3-(2,5-dimethoxyphenyl)propan-1-ol, and what are the critical parameters affecting yield and purity?

- Methodology : The compound can be synthesized via reduction of its ketone precursor (2-Amino-1-(2,5-dimethoxyphenyl)propan-1-one) using agents like LiAlH₄ in dry THF (yield >90%) or NaBH₄/CeCl₃ in methanol (78% yield). Key parameters include temperature control (0°C for LiAlH₄), solvent choice, and inert atmosphere to prevent side reactions . Structural confirmation via NMR and mass spectrometry is critical, as demonstrated for analogs like 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of 3-Amino-3-(2,5-dimethoxyphenyl)propan-1-ol?

- Methodology :

- NMR : ¹H and ¹³C NMR identify functional groups (e.g., methoxy, amino, hydroxyl) and stereochemistry. For example, methoxy protons in similar compounds resonate at δ 3.7–3.8 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₁H₁₇NO₂: calculated 195.12 g/mol) and fragmentation patterns .

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm, as validated for structurally related amino alcohols .

Q. What are the typical solubility and stability profiles of 3-Amino-3-(2,5-dimethoxyphenyl)propan-1-ol under various experimental conditions?

- Methodology :

- Solubility : Polar solvents (e.g., methanol, DMSO) are optimal due to hydroxyl and amino groups. Aqueous solubility is pH-dependent, with improved dissolution in acidic buffers (pH <4) via protonation of the amino group .

- Stability : Susceptible to oxidation; store under nitrogen at -20°C. Stability studies for analogs show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can conflicting data regarding the biological activity of 3-Amino-3-(2,5-dimethoxyphenyl)propan-1-ol be systematically resolved?

- Methodology :

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition, receptor binding) to identify assay-specific variability .

- Structural Analog Comparison : Compare activity with isomers (e.g., 3-Amino-3-(3-bromophenyl)propan-1-ol) to isolate positional effects of methoxy groups .

- Meta-Analysis : Use databases like PubChem to cross-reference biological data and validate reproducibility .

Q. What strategies are recommended for optimizing regioselectivity in substitution reactions involving 3-Amino-3-(2,5-dimethoxyphenyl)propan-1-ol?

- Methodology :

- Directed Metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate the amino group, directing electrophilic substitution to the para position of the methoxy-phenyl ring .

- Protecting Groups : Temporarily protect the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) to prevent competing reactions .

- Computational Modeling : DFT calculations predict reactive sites; e.g., M06-2X/6-311+G(d,p) level theory identifies electron-rich regions .

Q. How does the stereochemistry of 3-Amino-3-(2,5-dimethoxyphenyl)propan-1-ol influence its interactions with biological targets?

- Methodology :

- Enantiomer Separation : Use chiral HPLC (Chiralpak AD-H column) to isolate (R)- and (S)-enantiomers. Compare their binding affinities to targets like G-protein-coupled receptors .

- Molecular Docking : AutoDock Vina simulates binding poses; e.g., (R)-enantiomers of similar compounds show higher affinity for adrenergic receptors due to spatial alignment .

- Pharmacokinetic Profiling : Assess stereospecific metabolism using liver microsomes; CYP3A4 preferentially oxidizes (S)-enantiomers in analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.